

Preparation of VU0650786 for Intraperitoneal Injection: An Application Note

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Compound of Interest		
Compound Name:	VU0650786	
Cat. No.:	B2596243	Get Quote

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Abstract

This document provides detailed protocols for the preparation of **VU0650786**, a selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3), for intraperitoneal (i.p.) injection in rodent models. **VU0650786** has shown antidepressant and anxiolytic activity in preclinical studies.[1] Proper formulation is critical for ensuring bioavailability and obtaining reliable results in in vivo experiments. This note outlines two validated solvent systems for the effective solubilization of **VU0650786** and provides a step-by-step guide for preparation and administration.

Physicochemical Properties and Storage

VU0650786 is a white to off-white solid compound.[2] For long-term storage, the powdered form should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Once in solution, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.

Data Presentation: VU0650786 Solubility and Dosing



Parameter	Value	Reference
Molecular Weight	387.80 g/mol	
In Vitro Solubility	≥ 250 mg/mL in DMSO (644.66 mM)	
In Vivo Formulation Solubility	≥ 2.08 mg/mL	_
Reported In Vivo Dose (Mouse)	30 mg/kg (i.p.)	-

Experimental Protocols

Two primary protocols have been established for the preparation of **VU0650786** for intraperitoneal injection. The choice of vehicle may depend on the experimental design and duration.

Protocol 1: Aqueous-Based Vehicle

This protocol utilizes a combination of solvents to achieve a clear solution suitable for injection.

Materials:

- VU0650786 powder
- Dimethyl sulfoxide (DMSO), hygroscopic, use newly opened
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer



Heating block or sonicator (optional)

Procedure:

- Prepare a Stock Solution: Dissolve VU0650786 in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ultrasonic treatment may be necessary to fully dissolve the compound.
- Vehicle Preparation (Final concentration: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
 - For a 1 mL final volume, start with 400 μL of PEG300 in a sterile tube.
 - Add 100 μL of the VU0650786 DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly by vortexing.
 - Add 50 μL of Tween-80 and vortex again until the solution is homogenous.
 - \circ Add 450 µL of saline to bring the final volume to 1 mL. Vortex until the solution is clear.
- Final Concentration: This procedure will yield a 2.08 mg/mL solution of VU0650786. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.

Protocol 2: Oil-Based Vehicle

This protocol is an alternative for studies where an aqueous-based vehicle may not be suitable.

Materials:

- VU0650786 powder
- Dimethyl sulfoxide (DMSO), hygroscopic, use newly opened
- Corn oil
- Sterile microcentrifuge tubes
- Pipettes and sterile tips



Vortex mixer

Procedure:

- Prepare a Stock Solution: As in Protocol 1, prepare a concentrated stock solution of VU0650786 in 100% DMSO (e.g., 20.8 mg/mL).
- Vehicle Preparation (Final concentration: 10% DMSO, 90% Corn Oil):
 - \circ For a 1 mL final volume, add 100 μL of the **VU0650786** DMSO stock solution (20.8 mg/mL) to 900 μL of corn oil.
 - Vortex the mixture thoroughly until a clear and homogenous solution is achieved.
- Final Concentration: This will also result in a 2.08 mg/mL solution of **VU0650786**. This formulation is not recommended for continuous dosing periods exceeding half a month.

Intraperitoneal Injection Procedure (Rodents)

Materials:

- Prepared VU0650786 solution
- Appropriately sized syringes (e.g., 1 mL)
- Needles (25-27 gauge for mice, 23-25 gauge for rats)
- 70% ethanol for disinfection

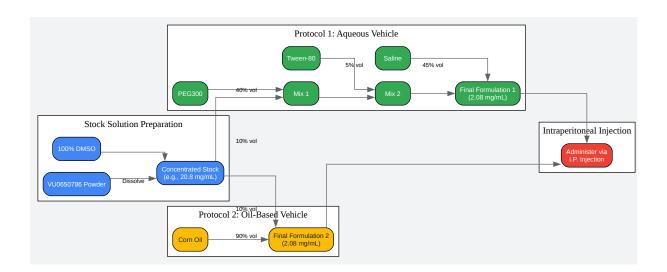
Procedure:

- Animal Restraint: Properly restrain the animal. For mice, this can be achieved by scruffing
 the neck and securing the tail. For rats, a two-person technique or a towel-wrap method is
 recommended.
- Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.



- Injection: Insert the needle at a 30-40° angle with the bevel facing up. The injection volume should not exceed 10 mL/kg. For a 25g mouse, the maximum volume would be 0.25 mL.
- Post-Injection Monitoring: After injection, monitor the animal for any adverse reactions.

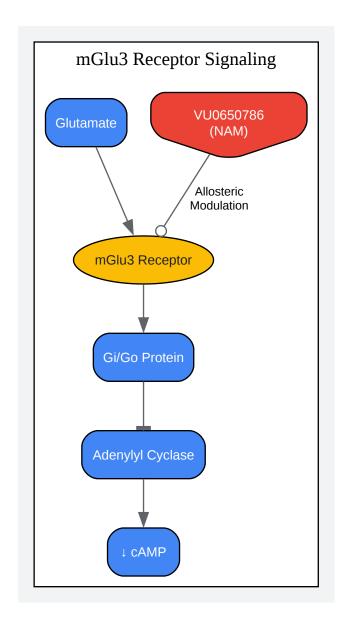
Mandatory Visualizations



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Caption: Workflow for the preparation of **VU0650786** for in vivo studies.





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Caption: Simplified signaling pathway of mGlu3 and the action of VU0650786.

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References



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